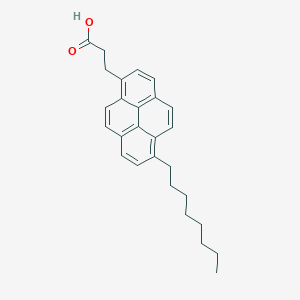
3-(6-Octylpyren-1-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Octylpyren-1-YL)propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a pyrene moiety substituted with an octyl chain at the 6-position and a propanoic acid group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Octylpyren-1-YL)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyrene, which is functionalized at the 6-position with an octyl group.
Functionalization: The octyl group is introduced through a Friedel-Crafts alkylation reaction using octyl chloride and a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The resulting 6-octylpyrene is then subjected to a carboxylation reaction to introduce the propanoic acid group at the 3-position. This can be achieved through a Grignard reaction followed by carbonation and acidification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Octylpyren-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the pyrene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of various functional groups on the pyrene ring.
Wissenschaftliche Forschungsanwendungen
3-(6-Octylpyren-1-YL)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its role in cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Wirkmechanismus
The mechanism of action of 3-(6-Octylpyren-1-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and affecting cellular processes. Its hydrophobic pyrene moiety allows it to interact with lipid membranes, potentially influencing membrane dynamics and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(6-Hexylpyren-1-YL)propanoic acid
- 3-(6-Decylpyren-1-YL)propanoic acid
- 3-(6-Dodecylpyren-1-YL)propanoic acid
Uniqueness
3-(6-Octylpyren-1-YL)propanoic acid is unique due to its specific octyl chain length, which imparts distinct physicochemical properties. This length influences its solubility, hydrophobicity, and interaction with biological membranes, making it suitable for specific applications in materials science and biomedical research.
Eigenschaften
CAS-Nummer |
523990-82-1 |
|---|---|
Molekularformel |
C27H30O2 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
3-(6-octylpyren-1-yl)propanoic acid |
InChI |
InChI=1S/C27H30O2/c1-2-3-4-5-6-7-8-19-9-11-21-14-17-24-20(15-18-25(28)29)10-12-22-13-16-23(19)26(21)27(22)24/h9-14,16-17H,2-8,15,18H2,1H3,(H,28,29) |
InChI-Schlüssel |
IADBKJHXMPBLQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14218645.png)
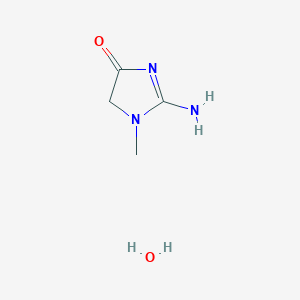
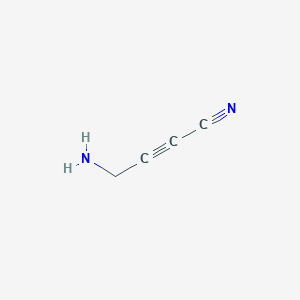
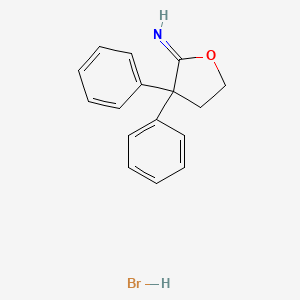
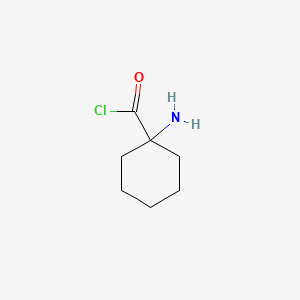



![4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one](/img/structure/B14218733.png)
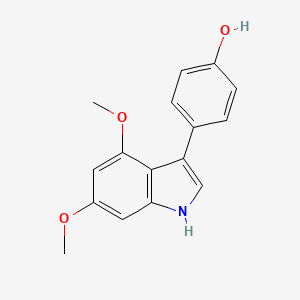
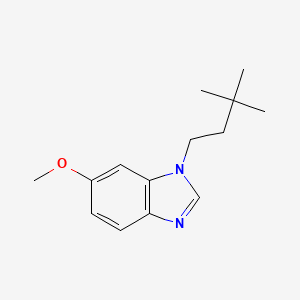
![Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]-](/img/structure/B14218741.png)
![5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide](/img/structure/B14218744.png)
![Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14218748.png)
